Theophylline-d6
Theophylline-d6
Theophylline-d6 is intended for use as an internal standard for the quantification of theophylline by GC- or LC-MS. Theophylline is an inhibitor of phosphodiesterase (PDE; Ki = 100 µM). It is also an adenosine A1 and A2 receptor antagonist (Ki = 14 µM for both). Theophylline induces relaxation of isolated cat bronchial smooth muscle segments precontracted with acetylcholine (EC40 = 117 µM). It inhibits ovalbumin-induced increases in bronchoalveolar lavage fluid (BALF) eosinophil infiltration in an ovalbumin-sensitized mouse model of allergic asthma. Formulations containing theophylline have been used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).
Brand Name:
Vulcanchem
CAS No.:
117490-39-8
VCID:
VC21162786
InChI:
InChI=1S/C7H8N4O2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h3H,1-2H3,(H,8,9)/i1D3,2D3
SMILES:
CN1C2=C(C(=O)N(C1=O)C)NC=N2
Molecular Formula:
C7H8N4O2
Molecular Weight:
186.20 g/mol
Theophylline-d6
CAS No.: 117490-39-8
Cat. No.: VC21162786
Molecular Formula: C7H8N4O2
Molecular Weight: 186.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Theophylline-d6 is intended for use as an internal standard for the quantification of theophylline by GC- or LC-MS. Theophylline is an inhibitor of phosphodiesterase (PDE; Ki = 100 µM). It is also an adenosine A1 and A2 receptor antagonist (Ki = 14 µM for both). Theophylline induces relaxation of isolated cat bronchial smooth muscle segments precontracted with acetylcholine (EC40 = 117 µM). It inhibits ovalbumin-induced increases in bronchoalveolar lavage fluid (BALF) eosinophil infiltration in an ovalbumin-sensitized mouse model of allergic asthma. Formulations containing theophylline have been used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). |
|---|---|
| CAS No. | 117490-39-8 |
| Molecular Formula | C7H8N4O2 |
| Molecular Weight | 186.20 g/mol |
| IUPAC Name | 1,3-bis(trideuteriomethyl)-7H-purine-2,6-dione |
| Standard InChI | InChI=1S/C7H8N4O2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h3H,1-2H3,(H,8,9)/i1D3,2D3 |
| Standard InChI Key | ZFXYFBGIUFBOJW-WFGJKAKNSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])N1C2=C(C(=O)N(C1=O)C([2H])([2H])[2H])NC=N2 |
| SMILES | CN1C2=C(C(=O)N(C1=O)C)NC=N2 |
| Canonical SMILES | CN1C2=C(C(=O)N(C1=O)C)NC=N2 |
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